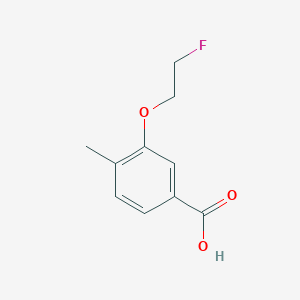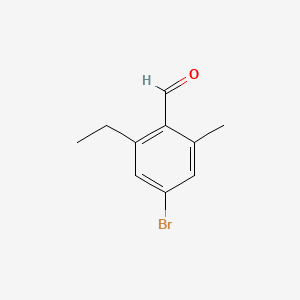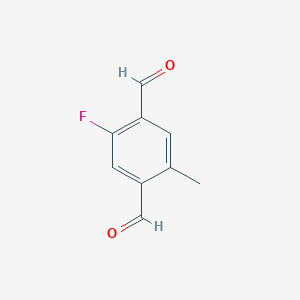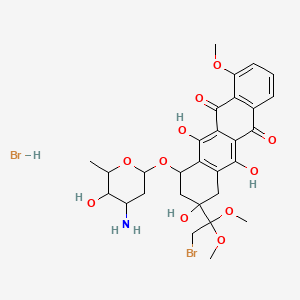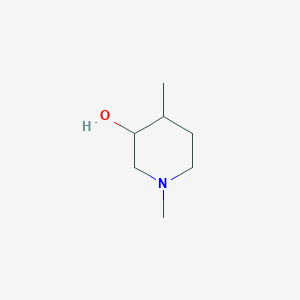
trans-1,4-Dimethylpiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,4-Dimethylpiperidin-3-ol: is a heterocyclic organic compound that belongs to the piperidine family It features a six-membered ring containing one nitrogen atom and two methyl groups attached to the first and fourth carbon atoms, with a hydroxyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyridine Derivatives: One common method involves the hydrogenation of pyridine derivatives under specific conditions to yield trans-1,4-Dimethylpiperidin-3-ol. This process typically requires a catalyst such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols, under acidic or basic conditions to form the piperidine ring structure.
Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: trans-1,4-Dimethylpiperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, alkyl halides, anhydrous solvents.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Halides, alkyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for various chemical reactions.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
- Evaluated for its potential therapeutic effects in treating conditions like pain and inflammation.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings with enhanced properties.
作用機序
The mechanism of action of trans-1,4-Dimethylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
類似化合物との比較
- trans-3,4-Dimethylpiperidin-3-ol
- cis-1,4-Dimethylpiperidin-3-ol
- 1,4-Dimethylpiperidine
Comparison:
- trans-1,4-Dimethylpiperidin-3-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
- Compared to trans-3,4-Dimethylpiperidin-3-ol , the position of the methyl groups and hydroxyl group in this compound can result in different chemical and biological properties.
- cis-1,4-Dimethylpiperidin-3-ol has a different spatial arrangement of the methyl groups, which can affect its stability and reactivity.
- 1,4-Dimethylpiperidine lacks the hydroxyl group, making it less polar and potentially altering its solubility and reactivity.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
1,4-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8(2)5-7(6)9/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
RRLOPSFVACCLJA-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


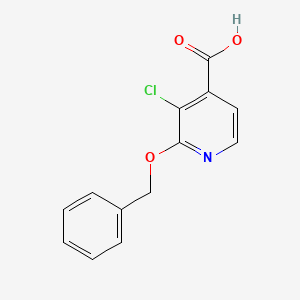
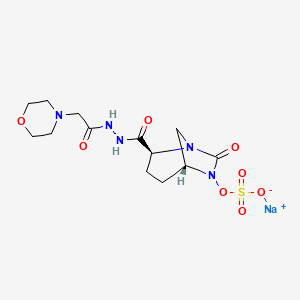
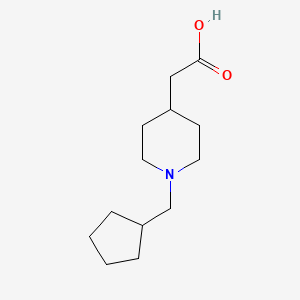
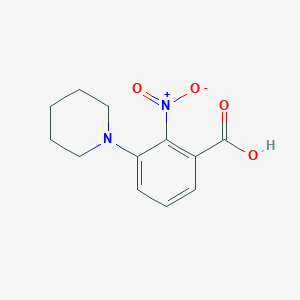

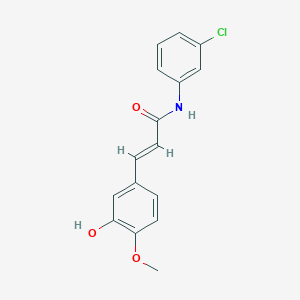
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
